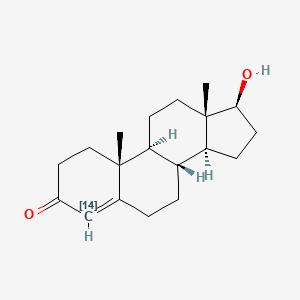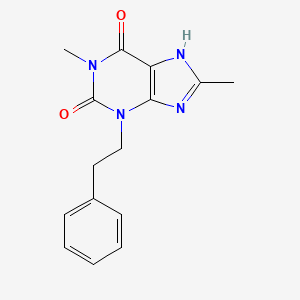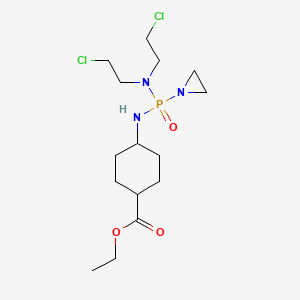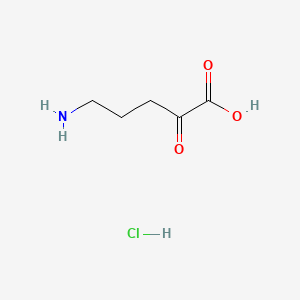
9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)-: is a chemical compound with the molecular formula C15H20N6O3 and a molecular weight of 332.3577 g/mol . This compound is known for its unique structure, which includes a purine ring system and a pyrrolidinyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- typically involves the reaction of purine derivatives with appropriate amides and pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving purification steps like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its ability to form hydrogen bonds and participate in stacking interactions makes it a valuable tool in molecular biology .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its structural similarity to purine bases suggests it may have applications in the development of antiviral or anticancer agents .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s ability to mimic natural purine bases allows it to interfere with nucleic acid metabolism and protein synthesis, leading to its biological effects .
Comparaison Avec Des Composés Similaires
2,6-Diaminopurine: Another purine derivative with similar structural features.
Acyclovir: A purine analog used as an antiviral agent.
Uniqueness: What sets 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- apart is its unique combination of a purine ring and a pyrrolidinyl group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
138117-48-3 |
|---|---|
Formule moléculaire |
C15H20N6O3 |
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
3-(6-oxo-1H-purin-9-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide |
InChI |
InChI=1S/C15H20N6O3/c22-11(16-5-2-7-20-6-1-3-12(20)23)4-8-21-10-19-13-14(21)17-9-18-15(13)24/h9-10H,1-8H2,(H,16,22)(H,17,18,24) |
Clé InChI |
FBVDVFULNXWYRF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCCNC(=O)CCN2C=NC3=C2N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


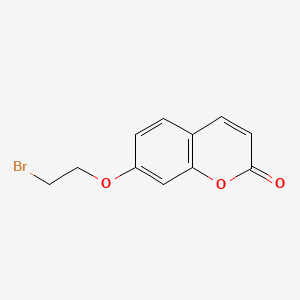
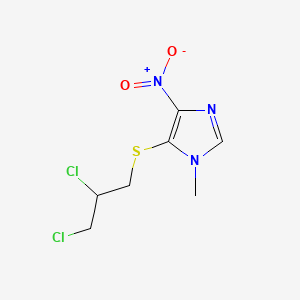
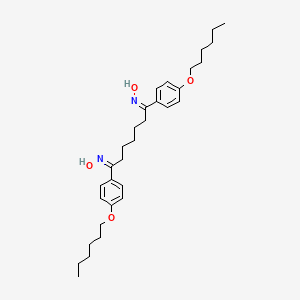


![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)

![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
